1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

Catalog No.
S717446
CAS No.
303998-01-8
M.F
C16H12ClNO2
M. Wt
285.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

In-house N-alkylation causes 15-30% yield loss and purity issues. 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione (CAS 303998-01-8) eliminates this step, providing a pre-functionalized scaffold ready for spiro-annulation and MCRs. The 4-Cl-benzyl group is critical for receptor binding affinity (halogen bonding), ensuring SAR reproducibility. • Avoids competitive O-alkylation and chromatographic purification. • Ensures high diastereoselectivity in spiro-oxindole synthesis. • Batch-to-batch consistency for drug discovery scale-up. Shipped globally with full analytical documentation.

CAS Number

303998-01-8

Product Name

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methylindole-2,3-dione

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

InChI

InChI=1S/C16H12ClNO2/c1-10-2-7-14-13(8-10)15(19)16(20)18(14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3

InChI Key

VSQRATQPXJILRW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)Cl

Synonyms

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione, N-(4-chlorobenzyl)-5-methylisatin, 1-(4-chlorobenzyl)-5-methylindole-2,3-dione, 1-[(4-chlorophenyl)methyl]-5-methyl-1H-indole-2,3-dione

Purity

≥98%

Package Size

500 mg, 1 g, 5 g, 10 g, 25 g

1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione (CAS: 303998-01-8) is a highly functionalized N-alkylated isatin derivative utilized primarily as a privileged scaffold in medicinal chemistry and a rigid precursor for complex spiro-fused heterocycles[1]. The molecule features a 5-methyl group that provides mild electron-donating characteristics to the oxindole core, tuning the electrophilicity of the C3 carbonyl, while the N-(4-chlorobenzyl) moiety serves both as a robust nitrogen-protecting group and a critical lipophilic pharmacophore [2]. In procurement contexts, this specific compound is selected over generic isatins to bypass multi-step N-alkylation and regioselective functionalization, offering immediate readiness for condensation, spiro-annulation, and multicomponent reactions (MCRs) with high batch-to-batch reproducibility.

Substituting this compound with generic 5-methylisatin or unsubstituted N-benzylisatin introduces significant downstream inefficiencies. Using a non-alkylated isatin requires an additional in-house N-benzylation step, which often suffers from competitive O-alkylation, necessitating chromatographic purification that reduces overall yield by 15–30%[1]. Furthermore, replacing the 4-chlorobenzyl group with a simple unsubstituted benzyl group fundamentally alters the pharmacological profile of downstream active pharmaceutical ingredients (APIs). In receptor binding models, the absence of the para-chloro substituent frequently results in a 10- to 50-fold drop in target binding affinity due to the loss of critical halogen-bonding interactions in the hydrophobic pocket [2]. For industrial scale-up or rigid SAR library development, utilizing the pre-functionalized 1-(4-chlorobenzyl)-5-methylisatin ensures synthetic convergence and eliminates the purity-linked reproducibility issues associated with crude in-house alkylation.

Processability: Elimination of N-Alkylation Yield Penalties

Procuring the pre-alkylated 1-(4-chlorobenzyl)-5-methylisatin bypasses the need for in-house N-benzylation of 5-methylisatin. Standard base-catalyzed N-alkylation of isatins routinely yields a mixture of N- and O-alkylated products, requiring separation [1]. Utilizing this pre-functionalized building block guarantees 100% conversion efficiency to the desired N-protected intermediate, avoiding a typical 20-35% yield penalty associated with purification.

Evidence DimensionOverall yield of pure N-protected precursor
Target Compound Data100% (Ready for direct C3-condensation)
Comparator Or BaselineIn-house N-alkylation of 5-methylisatin (65-80% yield)
Quantified DifferenceEliminates a 20-35% yield loss and bypasses 1-2 purification steps.
ConditionsStandard base-catalyzed N-benzylation conditions (e.g., K2CO3, DMF).

Procuring the pre-alkylated scaffold directly reduces API synthesis time and eliminates solvent-heavy purification steps, lowering overall manufacturing cost.

Precursor Suitability: C3-Carbonyl Reactivity Tuning for Diastereoselective Annulation

The 5-methyl group on the isatin core acts as a mild electron-donating group, which tempers the electrophilicity of the C3 carbonyl compared to electron-withdrawn analogs like 5-nitroisatin. In 1,3-dipolar cycloadditions to form spiro-pyrrolidines, this tuned reactivity often results in higher diastereomeric ratios (dr) [1]. While highly electrophilic isatins can react too rapidly and degrade stereocontrol, the 5-methyl variant provides an optimal balance of reactivity and selectivity.

Evidence DimensionDiastereomeric Ratio (dr) in multicomponent cycloadditions
Target Compound DataHigh diastereoselectivity (typically >95:5 dr)
Comparator Or Baseline5-nitroisatin derivatives (lower stereocontrol, e.g., 80:20 dr)
Quantified DifferenceProvides up to a 15% improvement in diastereomeric excess.
ConditionsAzomethine ylide cycloaddition at the C3-ketone.

The specific 5-methyl substitution tempers reactivity to maximize stereochemical control, critical for reproducible synthesis of chiral spiro-oxindole therapeutics.

Pharmacological Fit: Halogen Bonding in Target Affinity

In the development of neuroactive compounds, such as muscarinic M5 positive allosteric modulators (PAMs), the 4-chlorobenzyl moiety is not merely a protecting group but a critical pharmacophore. Studies on N-benzyl isatin libraries demonstrate that para-halogenation significantly enhances binding affinity through specific hydrophobic and halogen-bond interactions [1]. Substituting this with an unsubstituted benzyl group results in a drastic loss of potency.

Evidence DimensionReceptor binding affinity (potency retention) of downstream derivatives
Target Compound DataMaintains low-nanomolar potency (e.g., 10-50 nM)
Comparator Or BaselineUnsubstituted N-benzyl analogs (typically >500 nM)
Quantified Difference10- to 50-fold enhancement in potency for specific biological targets.
ConditionsIn vitro binding assays for targets with hydrophobic/halogen-binding pockets.

For drug discovery procurement, the 4-chloro substitution is a required pharmacophoric element that drives the efficacy of the final molecule, making generic substitution impossible.

Synthesis of Spiro-oxindole APIs

Serves as an ideal starting material for 1,3-dipolar cycloadditions to generate spiro-pyrrolidine or spiro-oxindole frameworks. The N-(4-chlorobenzyl) group provides essential lipophilicity for cellular permeability, while the 5-methyl group ensures high diastereoselectivity during the annulation process [1].

Development of Positive Allosteric Modulators (PAMs)

Utilized as a core building block in the generation of neuroactive compound libraries, such as muscarinic receptor modulators. The specific halogenated N-benzyl substitution is strictly required to satisfy hydrophobic and halogen-bonding interactions in the receptor binding pocket [2].

Standardized Multicomponent Reaction (MCR) Screening

Acts as a highly pure, non-enolizable ketone benchmark in Ugi, Passerini, or Knoevenagel reactions. The pre-installed N-benzyl group ensures no N-H interference during the reaction, providing a robust lipophilic handle for downstream chromatographic purification [3].

XLogP3

3.4

Wikipedia

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

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